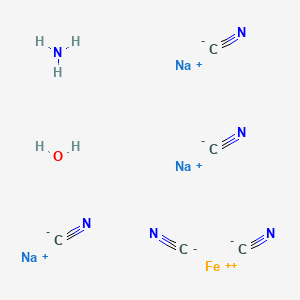
TritylCandesartanCilexetil,CandesartanCilexetil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TritylCandesartanCilexetil (TC) and CandesartanCilexetil (CC) are two drugs that have been extensively studied in scientific research due to their potential therapeutic benefits. TC is a prodrug of CC, which is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure.
Mécanisme D'action
TritylCandesartanCilexetil,CandesartanCilexetil and CC block the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, this compound and CC reduce blood pressure and improve cardiac function. They also have anti-inflammatory and antioxidant effects, which may contribute to their therapeutic benefits.
Biochemical and Physiological Effects:
This compound and CC have been shown to reduce blood pressure, improve cardiac function, and decrease proteinuria in patients with diabetic nephropathy. They have also been shown to reduce oxidative stress and inflammation in animal models of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
TritylCandesartanCilexetil,CandesartanCilexetil and CC are widely used in scientific research due to their well-established mechanism of action and therapeutic benefits. However, their use in lab experiments may be limited by their high cost and potential side effects.
Orientations Futures
Future research on TritylCandesartanCilexetil,CandesartanCilexetil and CC should focus on their potential therapeutic benefits in other diseases, including chronic kidney disease, pulmonary hypertension, and Alzheimer's disease. Additional studies are also needed to determine the optimal dosage and duration of treatment for these drugs. Finally, the development of new ARBs with improved efficacy and safety profiles may provide new opportunities for the treatment of hypertension and other cardiovascular diseases.
Méthodes De Synthèse
TritylCandesartanCilexetil,CandesartanCilexetil is synthesized by reacting candesartan with trityl chloride in the presence of a base. The resulting trityl candesartan is then reacted with cilexetil to form this compound. CC is synthesized by reacting candesartan with ethyl chloroformate in the presence of a base. The resulting candesartan ethyl ester is then reacted with cilexetil to form CC.
Applications De Recherche Scientifique
TritylCandesartanCilexetil,CandesartanCilexetil and CC have been studied for their potential therapeutic benefits in various diseases, including hypertension, heart failure, diabetic nephropathy, and stroke. They have also been studied for their effects on the renin-angiotensin-aldosterone system (RAAS) and their ability to modulate oxidative stress and inflammation.
Propriétés
Numéro CAS |
170791-07-0 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[1-(3-methoxyanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1169455.png)
